Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate is classified under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is chemically related to diclofenac. It is often referred to as an impurity or degradation product of diclofenac derivatives. The compound's CAS Number is 15307-77-4, and its molecular formula is with a molecular weight of approximately 324.20 g/mol .
The synthesis of Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate can be achieved through various methods involving the reaction of appropriate precursors. A common synthetic route involves the following steps:
Key parameters such as temperature, time, and concentration play crucial roles in optimizing yield and purity .
The molecular structure of Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate can be represented as follows:
The compound's structure can be depicted using SMILES notation: CCOC(=O)Cc1ccccc1Nc2c(Cl)cccc2Cl
, indicating the presence of both aromatic and aliphatic components .
Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate participates in various chemical reactions typical for esters and sulfides:
These reactions are significant for further functionalization and modification of the compound for various applications .
The mechanism of action for Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate primarily relates to its role as an anti-inflammatory agent. It is believed to exert its effects through the following pathways:
Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate finds various applications in scientific research and pharmaceutical development:
The ongoing research into its derivatives continues to reveal potential new applications in drug development .
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6